Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester
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Overview
Description
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester is an organic compound that belongs to the class of carbamodithioic acids and esters. This compound is characterized by the presence of a carbamodithioic acid group attached to a butyl ester and a 2-(ethenyloxy)ethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester typically involves the reaction of carbamodithioic acid with butyl alcohol and 2-(ethenyloxy)ethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and carbamodithioic acid derivatives.
Scientific Research Applications
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer effects, where it disrupts essential cellular processes in target organisms or cells.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, heptyl ester
- Carbamodithioic acid, diethyl-, ethyl ester
- Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester
Uniqueness
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, butyl ester is unique due to its specific ester and ethylenoxyethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
126560-46-1 |
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Molecular Formula |
C9H17NOS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
butyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-3-5-8-13-9(12)10-6-7-11-4-2/h4H,2-3,5-8H2,1H3,(H,10,12) |
InChI Key |
MJKRQBMGILXIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)NCCOC=C |
Origin of Product |
United States |
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